

Propyl isovalerate structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propyl isovalerate*

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An In-depth Technical Guide to **Propyl Isovalerate**: Structural Formula, Isomers, and Experimental Protocols

Abstract

Propyl isovalerate, a significant ester in the flavor and fragrance industry, possesses the molecular formula $C_8H_{16}O_2$. This document provides a comprehensive analysis of its structural formula, key isomers, and relevant physicochemical properties. Detailed experimental protocols for its synthesis via Fischer esterification are presented, alongside spectroscopic data for characterization. Visualizations of isomeric relationships and experimental workflows are included to facilitate understanding for researchers, scientists, and professionals in drug development and chemical synthesis.

Propyl Isovalerate: Structure and Properties

Propyl isovalerate, systematically named propyl 3-methylbutanoate, is a fatty acid ester.^{[1][2][3]} It is a colorless liquid recognized for its fruity odor, often likened to apple and pear.^{[2][4]} This compound is naturally found in fruits such as apples, bananas, and jackfruit, as well as in Gruyère cheese.^[2]

Chemical Identifiers:

- Molecular Formula: $C_8H_{16}O_2$ ^[1]

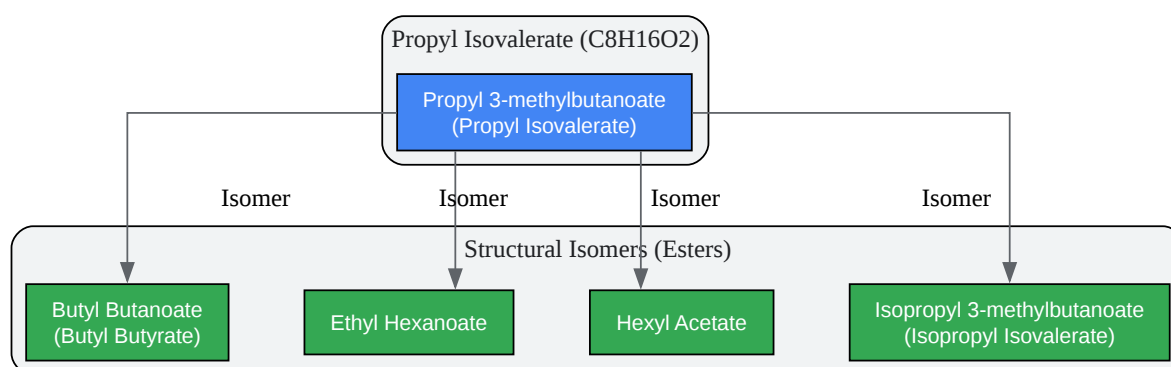
- Molecular Weight: 144.21 g/mol [1]
- IUPAC Name: Propyl 3-methylbutanoate[1]
- CAS Number: 557-00-6[1]
- SMILES: CCCOC(=O)CC(C)C[1]
- InChI Key: LSJMDWFAADPNAX-UHFFFAOYSA-N[1][5]

The structural formula of **propyl isovalerate** is characterized by a propyl group attached to the oxygen atom of the carboxyl group of isovaleric acid (3-methylbutanoic acid).

Isomers of Propyl Isovalerate

Compounds sharing the molecular formula $C_8H_{16}O_2$ can exist as numerous structural and functional group isomers.[6][7] The primary functional group isomers for esters are carboxylic acids, such as octanoic acid.[6][7] Within the ester class, there are many structural isomers, which differ in the arrangement of the carbon skeleton of either the acyl or the alkyl portion of the molecule. A selection of prominent ester isomers is detailed below for comparison.

A diagram illustrating the relationship between **propyl isovalerate** and some of its structural isomers is presented below.



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Caption: Structural relationship of **Propyl Isovalerate** and its isomers.

Comparative Physicochemical Data

The following table summarizes key quantitative data for **propyl isovalerate** and a selection of its isomers, facilitating direct comparison of their physical properties.

Compound Name	IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
Propyl Isovalerate	Propyl 3-methylbutanoate	C ₈ H ₁₆ O ₂	144.21	155.8 - 157.0[1][2]	0.862 @ 20°C[2]	1.400 - 1.405[1][4]
Isopropyl Isovalerate	Isopropyl 3-methylbutanoate	C ₈ H ₁₆ O ₂	144.21	142.0[8]	0.848 - 0.853 @ 20°C[8]	1.394 - 1.399[8]
Butyl Butyrate	Butyl butanoate	C ₈ H ₁₆ O ₂	144.21	165 - 166	0.869 @ 20°C	1.406
Ethyl Hexanoate	Ethyl hexanoate	C ₈ H ₁₆ O ₂	144.21	168	0.871 @ 20°C	1.407
Hexyl Acetate	Hexyl acetate	C ₈ H ₁₆ O ₂	144.21	171.5	0.874 @ 20°C	1.409

Experimental Protocols

Synthesis of Propyl Isovalerate via Fischer Esterification

The standard laboratory preparation of **propyl isovalerate** involves the Fischer esterification of isovaleric acid with propanol, using a strong acid catalyst.[2]

Materials:

- Isovaleric acid (3-methylbutanoic acid)
- 1-Propanol
- Concentrated Sulfuric Acid (H_2SO_4)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Diethyl ether (or other suitable extraction solvent)
- Benzene (optional, for azeotropic removal of water)[2]

Equipment:

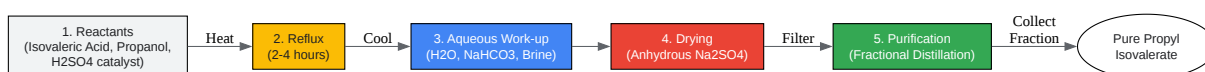
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, combine isovaleric acid (1.0 eq) and 1-propanol (1.5-2.0 eq).
- Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 5% of the acid volume) to the mixture while cooling the flask in an ice bath.

- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours to drive the equilibrium towards the product.^[2]
- **Work-up and Extraction:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with:
 - Water, to remove the bulk of the propanol and sulfuric acid.
 - Saturated sodium bicarbonate solution, to neutralize any remaining acid (caution: CO₂ evolution).
 - Saturated brine solution, to remove excess water and aid in layer separation.
- **Drying and Filtration:** Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
- **Purification:** Purify the crude **propyl isovalerate** by fractional distillation. Collect the fraction boiling at approximately 156-157°C.^[1]

A diagram of the experimental workflow is provided below.



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Caption: Experimental workflow for the synthesis of **Propyl Isovalerate**.

Characterization

The identity and purity of the synthesized **propyl isovalerate** can be confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl (C=O) stretch, typically around 1735-1750 cm^{-1} . The absence of a broad O-H stretch (from the carboxylic acid) indicates the completion of the reaction.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides a detailed map of the proton environments in the molecule, allowing for unambiguous structural confirmation. A ^1H NMR spectrum for **propyl isovalerate** is publicly available.[9]
 - ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the ester, confirming its identity and assessing its purity.[1] The molecular ion peak (M^+) would be observed at $m/z = 144$.

Conclusion

Propyl isovalerate is a $\text{C}_8\text{H}_{16}\text{O}_2$ ester with numerous structural and functional isomers. Its synthesis is readily achieved through standard Fischer esterification, and its identity is confirmed through conventional spectroscopic methods. The data and protocols presented herein offer a technical foundation for professionals engaged in chemical research and development, providing a clear comparison of **propyl isovalerate** with its relevant isomers and a detailed methodology for its preparation and analysis.

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- To cite this document: BenchChem. [Propyl isovalerate structural formula and isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210305#propyl-isovalerate-structural-formula-and-isomers]

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